molecular formula C15H17NO2 B2743738 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide CAS No. 327075-07-0

3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide

Cat. No. B2743738
CAS RN: 327075-07-0
M. Wt: 243.306
InChI Key: LKICLMUKWZLZMY-UHFFFAOYSA-N
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Description

3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as MAFP and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH).

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Research

One of the scientific research applications of compounds related to 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide includes the development of neurokinin-1 (NK1) receptor antagonists. Such compounds are explored for their potential in treating conditions like emesis and depression due to their ability to inhibit the NK1 receptor, which plays a role in the body's response to stress and pain. For example, a study details the construction of a water-soluble NK1 receptor antagonist with high efficacy in pre-clinical tests, highlighting the therapeutic potential of this class of compounds (Harrison et al., 2001).

AMPA Receptor Potentiation

Another research focus is on enhancing the functionality of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which is crucial for synaptic transmission and plasticity in the brain. Compounds that can potentiate the AMPA receptor are being investigated for their ability to improve cognitive functions, offering promising treatment avenues for neurological conditions such as schizophrenia. A significant discovery in this area involves the identification of a tetrahydrofuran ether class of AMPA receptor potentiators, underscoring the role of structural design in developing more effective therapeutics (Shaffer et al., 2015).

Androgen Receptor Modulation

The modulation of the androgen receptor (AR) by compounds like 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide is an area of keen interest, especially for the treatment of androgen-dependent diseases. A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats demonstrated the promise of such compounds in therapeutic applications for conditions like benign hyperplasia. This work provides insights into the desirable pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).

Antihypertensive Agents

Research on 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide related compounds extends to the development of antihypertensive agents. A study on the synthesis and structure-activity relationship of a series of potent angiotensin II receptor antagonists presents a framework for creating more effective treatments for hypertension. Such work is critical for designing drugs that can more selectively target the angiotensin II receptor, potentially offering improved therapeutic outcomes for patients with high blood pressure (Almansa et al., 1997).

Anticancer and Antimicrobial Research

Compounds structurally related to 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide are also explored for their potential in cancer and infectious disease treatment. Research into the cytotoxic properties of neolignans from traditional Chinese medicine demonstrates the search for novel anticancer agents. Additionally, the study of isoxazole derivatives for their muscle relaxant and anticonvulsant activities reflects the broad spectrum of therapeutic applications being investigated in relation to compounds similar to 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide (Ma et al., 2017).

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-15(17)10-9-14-8-5-12(2)18-14/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKICLMUKWZLZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972854
Record name 3-(5-Methylfuran-2-yl)-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide

CAS RN

5735-34-2
Record name 3-(5-Methylfuran-2-yl)-N-(4-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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